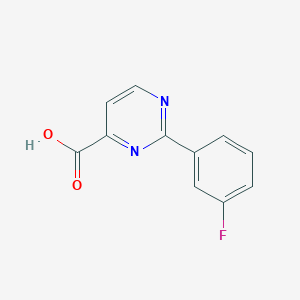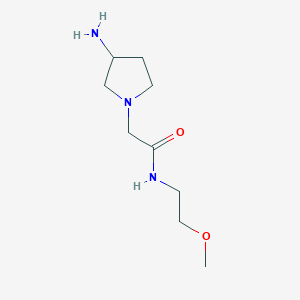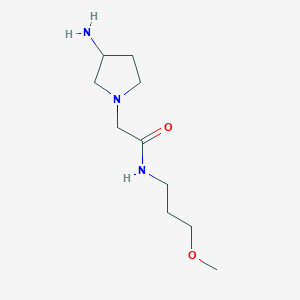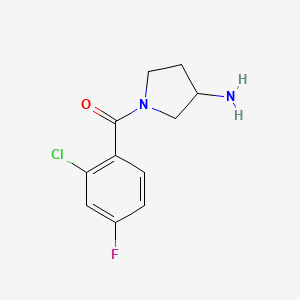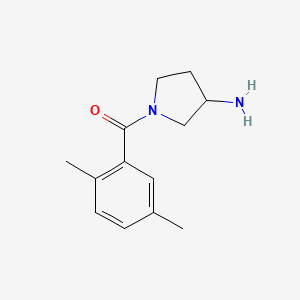![molecular formula C9H17N3O B1468462 {[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1342611-03-3](/img/structure/B1468462.png)
{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Overview
Description
“{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms . The compound also contains an ethoxyethyl group and a methylamine group .
Synthesis Analysis
The synthesis of such compounds often involves reactions like the silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . These reactions offer mild conditions, broad substrate scope, and excellent functional group tolerance .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains a pyrazole ring, an ethoxyethyl group, and a methylamine group . The presence of these groups can significantly influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions involving “this compound” could be diverse due to the presence of multiple reactive sites. The pyrazole ring, for instance, can undergo reactions like [3 + 2] cycloaddition and Cu-catalyzed aerobic oxidative cyclization . The methylamine group can participate in reactions like alkylation and quaternary ammonium salt formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the pyrazole ring could contribute to its aromaticity and stability . The ethoxyethyl and methylamine groups could influence its solubility and reactivity .
Scientific Research Applications
Synthesis and Characterization : Pyrazole derivatives, including those similar to the specified compound, have been synthesized and characterized through techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These compounds have shown potential in understanding the origin of biological activity against cancer and microbes (Titi et al., 2020).
Cytotoxic Activity : Certain pyrazole derivatives have been evaluated for their cytotoxic properties in vitro on tumor cell lines. The study of these compounds helps in understanding their effectiveness against specific types of cancer cells (Kodadi et al., 2007).
Antimicrobial Activity : Pyrazole Schiff bases have been synthesized and tested for their ability to inhibit the growth of bacteria and fungi, showing potential as antibacterial agents (Feng et al., 2018).
Catalytic Applications : Pyrazolyl compounds have been used to form complexes with metals like zinc, which are active in catalyzing the copolymerization of CO2 and cyclohexene oxide. This demonstrates their utility in polymer chemistry (Matiwane et al., 2020).
Corrosion Inhibition : Some bipyrazole compounds have been studied for their inhibitory effect on corrosion of metals, indicating their potential use in materials science (Chetouani et al., 2005).
Structural Analysis and Sensing Applications : Pyrazole derivatives have been synthesized and structurally characterized, with some showing sensitive responses to specific ions like Fe^3+, indicating their potential use in sensing applications (Du et al., 2014).
Safety and Hazards
The safety and hazards associated with “{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” would depend on factors like its concentration, exposure routes, and the specific context of its use. As with any chemical compound, appropriate safety measures should be taken when handling it to minimize potential risks .
Properties
IUPAC Name |
1-[1-(2-ethoxyethyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-13-5-4-12-8-9(6-10-2)7-11-12/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWNIWDNJWJWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



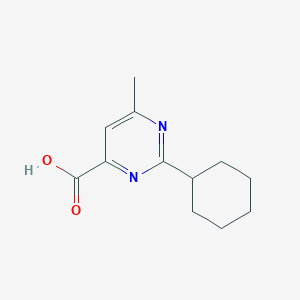
![8-Phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1468384.png)

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468388.png)
![1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-ol](/img/structure/B1468389.png)


